molecular formula C8H9F3O3 B7902570 1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester

Cat. No.: B7902570
M. Wt: 210.15 g/mol
InChI Key: NLFWKFUVOWJRHE-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of cyclopropanecarboxylic acid, featuring a trifluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. The resulting intermediate is then esterified with ethanol to yield the final product. The reaction conditions typically involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic reagents like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester exerts its effects involves interactions with various molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. This property is exploited in the design of enzyme inhibitors, where the compound can form covalent bonds with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl trifluoroacetate: Similar in structure but lacks the cyclopropane ring.

    Methyl trifluoroacetate: Another ester derivative with a trifluoroacetyl group but with a methyl ester instead of an ethyl ester.

    Trifluoroacetic anhydride: A reagent used in the synthesis of trifluoroacetyl derivatives.

Uniqueness

1-(2,2,2-Trifluoro-acetyl)-cyclopropanecarboxylic acid ethyl ester is unique due to the presence of both a cyclopropane ring and a trifluoroacetyl group. This combination imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

ethyl 1-(2,2,2-trifluoroacetyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3O3/c1-2-14-6(13)7(3-4-7)5(12)8(9,10)11/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFWKFUVOWJRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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